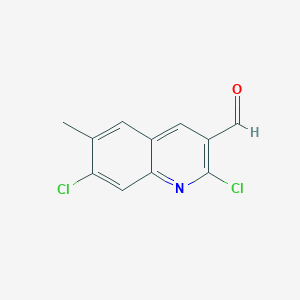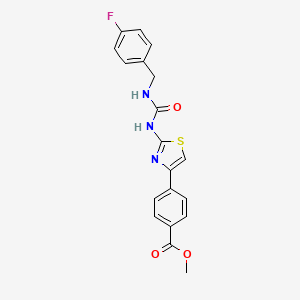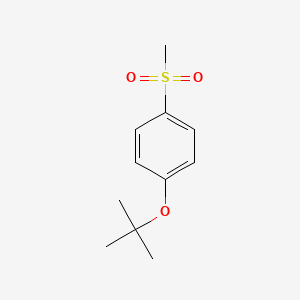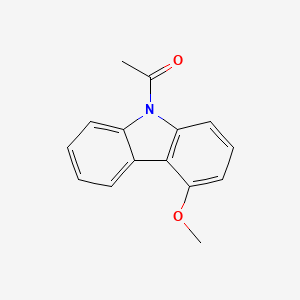
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one is an organic compound with the chemical formula C15H13NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science. It appears as a colorless to yellow crystalline solid and has good solubility in common organic solvents .
Métodos De Preparación
The synthesis of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one can be achieved through several methods. One common synthetic route involves the acylation of carbazole with an acylating agent such as acetic anhydride. The reaction typically occurs under reflux conditions with a suitable catalyst to yield the desired product . Industrial production methods may involve similar acylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials due to its photosensitive properties
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one can be compared with other carbazole derivatives such as:
- 1-(9H-carbazol-9-yl)ethan-1-one
- 1-(1-methyl-9H-carbazol-9-yl)ethan-1-one
- 1-(9-ethyl-9H-carbazol-3-yl)ethan-1-one These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications . The presence of the methoxy group in this compound imparts unique properties, making it suitable for specific applications in materials science and pharmaceuticals.
Propiedades
Fórmula molecular |
C15H13NO2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-(4-methoxycarbazol-9-yl)ethanone |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16-12-7-4-3-6-11(12)15-13(16)8-5-9-14(15)18-2/h3-9H,1-2H3 |
Clave InChI |
MQLPVDRQTMDJRU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C3=CC=CC=C31)C(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


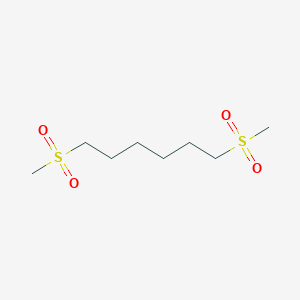

![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
![4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14132469.png)
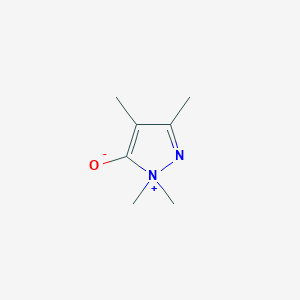
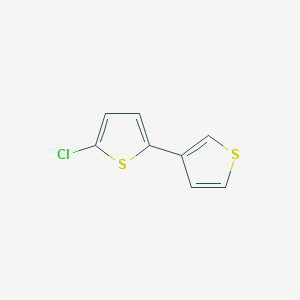
![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
![2-[3-[2-(2-Hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride](/img/structure/B14132490.png)
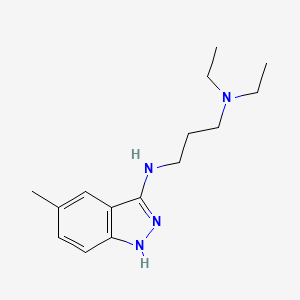
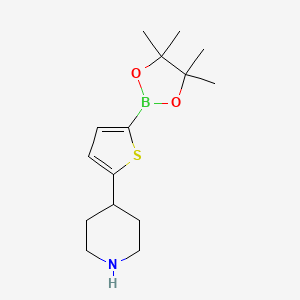
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B14132503.png)
